![molecular formula C18H20N4O2S B5649287 2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole](/img/structure/B5649287.png)
2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole
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Overview
Description
Synthesis Analysis
The synthesis of related benzoxazole derivatives often involves eco-friendly and efficient methodologies, such as microwave-assisted synthesis, which accelerates reactions and enhances yields. For instance, a study reported the green microwave versus conventional synthesis of benzothiazole-piperazine derivatives, highlighting the advantages of microwave irradiation in cyclocondensation reactions (Said et al., 2020). Another approach detailed the aqueous, one-pot, three-component reaction facilitating the synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzoxazole derivatives, showcasing a simple and efficient protocol without the need for a catalyst (Dileep & Murty, 2017).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by X-ray diffraction and Hirshfeld Surface Analysis (HAS), providing insights into their conformations and intermolecular interactions. The crystal structure of these compounds often reveals a conventional chair conformation for the piperazine ring, demonstrating the stability and geometric preferences of these molecules (Said et al., 2020).
Chemical Reactions and Properties
The reactivity of benzoxazole derivatives with other chemical entities opens avenues for the synthesis of complex molecules. For example, the reaction of benzothiazole-piperazine derivatives with hydrazonoyl chlorides leads to the formation of thiadiazole, triazole, and oxadiazole derivatives, showcasing the compound's versatility in undergoing cyclization and substitution reactions (Abdel‐Aziz et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal form, are critical for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure and intermolecular forces present within the compound.
Chemical Properties Analysis
The chemical properties of benzoxazole derivatives, including their stability, reactivity, and interactions with biological targets, are of significant interest. Their ability to bind to various receptors and exhibit biological activities is often explored through structure-activity relationship studies, which help in understanding the functional aspects of these molecules (Pancholia et al., 2016).
properties
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-2-5-16-19-14(12-25-16)17(23)21-8-10-22(11-9-21)18-20-13-6-3-4-7-15(13)24-18/h3-4,6-7,12H,2,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBAQWAGJOFXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzoxazole |
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